1-(Furan-3-carbonyl)-3-methylpiperazine
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Overview
Description
1-(Furan-3-carbonyl)-3-methylpiperazine is an organic compound that features a furan ring attached to a piperazine ring through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-carbonyl)-3-methylpiperazine typically involves the reaction of furan-3-carbonyl chloride with 3-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the purification process may include techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-carbonyl)-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Furan-3-carbonyl)-3-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Furan-3-carbonyl)-3-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Furan-3-carboxamide: Shares the furan ring and carbonyl group but differs in the attached amide group.
3-Methylpiperazine: Similar piperazine ring structure but lacks the furan carbonyl attachment.
Furan-2-carboxamide: Similar furan ring but with a different position of the carbonyl group.
Uniqueness: 1-(Furan-3-carbonyl)-3-methylpiperazine is unique due to its combination of the furan ring and piperazine ring through a carbonyl group. This structure imparts specific chemical and biological properties that are not present in the individual components or other similar compounds.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
furan-3-yl-(3-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C10H14N2O2/c1-8-6-12(4-3-11-8)10(13)9-2-5-14-7-9/h2,5,7-8,11H,3-4,6H2,1H3 |
InChI Key |
NCBCZRNUAMMGRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=COC=C2 |
Origin of Product |
United States |
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